(E)-1-Bromo-5-methyl-2-hexene CAS 103335-72-4 properties
(E)-1-Bromo-5-methyl-2-hexene CAS 103335-72-4 properties
An In-depth Technical Guide to (E)-1-Bromo-5-methyl-2-hexene (CAS: 103335-72-4)
Core Introduction and Structural Overview
(E)-1-Bromo-5-methyl-2-hexene, identified by CAS Registry Number 103335-72-4, is a halogenated alkene that serves as a valuable bifunctional building block in modern organic synthesis.[1] Its molecular structure incorporates two key reactive sites: an allylic bromide and a trans-configured internal double bond. This arrangement provides orthogonal reactivity, enabling chemists to perform sequential and selective transformations. The allylic bromide is an excellent electrophilic center, susceptible to nucleophilic substitution, while the alkene moiety can participate in a variety of addition and metal-catalyzed reactions. These characteristics make it a strategic intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.
The compound has a molecular formula of C7H13Br and a molecular weight of approximately 177.08 g/mol .[2] Its IUPAC name is (E)-1-bromo-5-methylhex-2-ene.[2]
Caption: 2D Chemical Structure of (E)-1-Bromo-5-methyl-2-hexene.
Physicochemical and Spectroscopic Profile
While experimentally determined data for (E)-1-Bromo-5-methyl-2-hexene is limited, a reliable profile can be constructed from predicted values and analysis of analogous structures. These properties are crucial for designing reaction conditions, purification protocols, and storage solutions.
Physicochemical Data Summary
The following table summarizes key computed physical properties for (E)-1-Bromo-5-methyl-2-hexene.[1][2]
| Property | Value | Source |
| CAS Number | 103335-72-4 | [1] |
| Molecular Formula | C7H13Br | [1][2] |
| Molecular Weight | 177.08 g/mol | [1][2] |
| Boiling Point | 168.2 ± 9.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 52.0 ± 10.2 °C (Predicted) | [1] |
| Refractive Index | 1.470 (Predicted) | [1] |
| LogP (Octanol/Water) | 3.1 - 3.72 (Predicted) | [1][2] |
Anticipated Spectroscopic Signatures
Structural elucidation relies on a combination of spectroscopic techniques. Based on its structure, the following key features would be expected:
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¹H NMR Spectroscopy: The proton NMR spectrum would be highly informative. Key signals would include two distinct vinyl protons (C2-H and C3-H) in the δ 5.2–5.8 ppm range, exhibiting a large coupling constant (J ≈ 15 Hz) characteristic of an E-alkene.[3] A doublet corresponding to the two protons on C1 adjacent to the bromine atom (Br-CH₂) would likely appear around δ 3.9-4.1 ppm. The signals for the isopropyl group at C5 would present as a multiplet for the single proton and two doublets for the diastereotopic methyl groups.
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¹³C NMR Spectroscopy: The carbon spectrum would show seven distinct signals. The carbon bearing the bromine (C1) would be expected in the δ 30-40 ppm range. The two sp² carbons of the double bond (C2 and C3) would appear in the δ 120-140 ppm region. The remaining sp³ carbons would be found in the upfield region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a C-H stretching peak for the sp² carbons of the alkene just above 3000 cm⁻¹. A key diagnostic peak would be the C=C stretch for the trans-disubstituted double bond, appearing around 960-970 cm⁻¹. C-H stretching and bending frequencies for the alkane portions of the molecule would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks would be observed at m/z 176 and 178.[2] Common fragmentation patterns would include the loss of Br• (m/z 97) and cleavage at the allylic position.
Strategic Synthesis: Allylic Bromination
A robust and selective method for synthesizing (E)-1-Bromo-5-methyl-2-hexene is through the allylic bromination of its alkene precursor, (E)-5-methyl-2-hexene. This transformation is most effectively achieved using N-bromosuccinimide (NBS) under radical initiation conditions.
Causality of Reagent Choice:
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N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination because it provides a low, constant concentration of molecular bromine (Br₂), which is generated in situ. This is critical to avoid the competitive electrophilic addition of bromine across the double bond, thus ensuring the desired substitution reaction at the allylic position.[3]
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Radical Initiator (e.g., AIBN or Benzoyl Peroxide): The reaction proceeds via a free-radical chain mechanism. An initiator is required to generate the initial bromine radical that propagates the chain reaction. Light (hν) can also serve this purpose.
Caption: Workflow for the synthesis of (E)-1-Bromo-5-methyl-2-hexene.
Experimental Protocol: Synthesis via Allylic Bromination
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (E)-5-methyl-2-hexene (1.0 equiv) and carbon tetrachloride (CCl₄) as the solvent. Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equiv).
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Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.
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Workup: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture to remove the solid, washing the filter cake with a small amount of cold CCl₄.
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Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product is typically purified by vacuum distillation or flash column chromatography on silica gel to yield the pure (E)-1-Bromo-5-methyl-2-hexene.
Reactivity and Applications in Synthetic Chemistry
The dual functionality of (E)-1-Bromo-5-methyl-2-hexene makes it a versatile intermediate for introducing the 5-methylhex-2-enyl fragment into larger molecules.
Nucleophilic Substitution Reactions
As a primary allylic bromide, the compound readily undergoes nucleophilic substitution (S_N2) reactions. The allylic system also allows for potential S_N2' reactions, where the nucleophile attacks the terminal carbon of the double bond. This reactivity is fundamental for forming new carbon-heteroatom or carbon-carbon bonds.
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Applications: Synthesis of ethers, esters, amines, and azides by reacting with corresponding alkoxide, carboxylate, amine, or azide nucleophiles. It can also react with carbon nucleophiles like cyanides or organometallics.
Transition-Metal-Catalyzed Cross-Coupling
The carbon-bromine bond is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for their ability to form C-C bonds with high efficiency and selectivity.[4]
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C(sp²)-C(sp²) bond.[4]
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Heck Coupling: While less common for alkyl halides, related vinyl bromides are extensively used.[4]
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Sonogashira Coupling: Reaction with a terminal alkyne to create conjugated enyne systems.[4]
Reactions of the Alkene Moiety
The double bond can be functionalized independently, provided the allylic bromide is protected or the reaction conditions are selective.
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Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide.
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Dihydroxylation: Conversion to a diol using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
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Hydrogenation: Reduction of the double bond to a single bond using H₂ gas and a metal catalyst (e.g., Pd/C), which would yield 1-bromo-5-methylhexane.[5]
Caption: Key synthetic transformations of (E)-1-Bromo-5-methyl-2-hexene.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for (E)-1-Bromo-5-methyl-2-hexene. Therefore, precautions must be based on data from structurally similar flammable organobromides, such as 1-bromohexane and other bromoalkenes.[6][7]
-
Hazard Identification: Assumed to be a flammable liquid and vapor.[6][8] Likely causes skin, eye, and respiratory irritation.[7][9] May be harmful if swallowed or inhaled.
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Avoid breathing vapors or mist.[6]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.[10]
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Conclusion
(E)-1-Bromo-5-methyl-2-hexene is a synthetically useful building block whose value lies in its predictable and orthogonal reactivity. The presence of both an allylic bromide and an alkene allows for a diverse range of chemical transformations, making it a potent intermediate for the synthesis of complex target molecules in pharmaceutical and materials science research. A thorough understanding of its properties, synthetic routes, and reactivity profile, combined with stringent safety protocols, enables researchers to effectively leverage this compound in their synthetic endeavors.
References
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PubChem. (n.d.). (E)-1-Bromo-5-methyl-2-hexene. National Center for Biotechnology Information. Retrieved from [Link]
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Chegg. (2022, January 27). Design a synthesis of (E)-5-methyl-2-hexene from propyne and 2-methyl-1-propanol. Retrieved from [Link]
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Shaanxi Bloom Tech Co., Ltd. (2024, March 13). Can 5-Bromo-1-Pentene Be Used In Organic Synthesis?. Retrieved from [Link]
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